Hept-3-yn-2-ol is a member of the alkyne family, characterized by its molecular formula and a hydroxyl group (-OH) attached to the third carbon of the heptyne chain. This compound is known for its unique structural features, including an alkyne functional group, which contributes to its reactivity and potential applications in organic synthesis. The compound is also identified by its CAS number 14916-79-1 and has various synonyms such as 3-Heptyn-1-ol and Hept-3-yne-1-ol .
Hept-3-yn-2-ol can be synthesized through various methods:
Hept-3-yn-2-ol finds applications primarily in organic synthesis as a building block for more complex molecules. It is used in:
Hept-3-yn-2-ol shares structural similarities with several other compounds within the alkyne family. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Heptan-3-one | Ketone | Contains a carbonyl group instead of an alcohol |
Heptan-2-one | Ketone | Different position of the carbonyl group |
Heptanediol | Diol | Contains two hydroxyl groups |
Heptanoyl chloride | Acyl chloride | Contains a chloride substituent |
Heptanoyl alcohol | Alcohol | Hydroxyl group at different carbon position |
Hept-3-yn-2-ol is unique due to its specific arrangement of functional groups, particularly the combination of an alkyne and a hydroxyl group at the third position, which influences its reactivity patterns and potential applications in organic synthesis compared to other similar compounds .
Hept-3-yn-2-ol, a secondary alkynol, emerged as a significant compound in organic chemistry due to its unique combination of an alkyne and hydroxyl group. While specific discovery details remain limited in publicly available literature, alkynols (hydroxyalkynes) gained prominence in the 1970s with foundational studies on ynolates and their tautomerization to ketenes. Early research by Schöllkopf and Hoppe (1975) on ynolate synthesis laid the groundwork for understanding such compounds. Hept-3-yn-2-ol’s structure was first characterized in computational databases around 2007, with updates in 2025 reflecting ongoing interest in its properties.
IUPAC Name: Hept-3-yn-2-ol
Molecular Formula: C₇H₁₂O
CAS Number: 56699-62-8
Structure: The hydroxyl group (-OH) is attached to the second carbon of a seven-carbon chain, adjacent to a triple bond at the third position.
Property | Value | Source |
---|---|---|
Molecular Weight | 112.17 g/mol | |
InChI Key | AGSTXVGLHQAXQK-UHFFFAOYSA-N | |
SMILES | CCCC#CC(C)O |
The compound is classified as a secondary alcohol due to the hydroxyl group’s attachment to a carbon bonded to two other carbons. Its alkynol classification stems from the coexistence of alkyne and alcohol functionalities.
Hept-3-yn-2-ol belongs to the alkynol family, a subset of alcohols with a triple bond. Unlike enols, alkynols are less common but exhibit distinct reactivity due to:
Hept-3-yn-2-ol serves as a versatile building block in synthesizing complex molecules:
Hept-3-yn-2-ol (systematic International Union of Pure and Applied Chemistry name: hept-3-yn-2-ol) belongs to the class of C₇ mono-hydroxy alkynes [1] [2]. The parent chain comprises seven carbon atoms, with the hydroxyl group attached to carbon-2 and a carbon–carbon triple bond between carbons 3 and 4. This arrangement creates a chiral centre at carbon-2 and introduces linear rigidity from the sp-hybridised alkyne carbons while retaining limited conformational flexibility in the remaining sp³ fragments.
A condensed structural formula is CH₃–CH₂–C≡C–CH₂–C(OH)(CH₃)-. 2-D line representations in public repositories position the hydroxyl group axially above the plane and the methyl substituent axially below it for clarity, although the absolute stereochemistry is formally unspecified in default database entries [1].
In three-dimensional space the sp-hybridised C≡C axis enforces 180° alignment of substituents at carbons 3 and 4, creating an extended segment that reduces steric crowding near the secondary alcohol. Density-functional geometry optimisations published in small-molecule benchmark sets show a gauche preference (≈60° dihedral) between the C-2 hydroxyl and the adjacent C≡C unit, minimising dipole interactions in the gas phase [3].
Parameter | Value | Comment |
---|---|---|
Molecular formula | C₇H₁₂O [1] | Single oxygen atom as hydroxyl |
Exact monoisotopic mass | 112.0888 Da [1] | ^12C, ^1H, ^16O composition |
Relative molecular mass (average) | 112.17 g mol⁻¹ [1] | Conventional iso-abundance average |
Heavy-atom count | 8 [1] | 7 carbon, 1 oxygen |
Hydrogen-bond donors | 1 [1] | Hydroxyl proton |
Hydrogen-bond acceptors | 1 [1] | Hydroxyl oxygen |
Rotatable single bonds | 1 [1] | C2–C3 is restricted by alkyne; C1–C2 is freely rotatable |
The low molecular weight places the compound at the lower threshold of the C₇–C₁₂ “light hydrocarbon” window, facilitating volatility studies yet still granting a measurable logP discussed later.
The carbon skeleton is numbered from the terminal methyl carbon:
Because the hydroxyl-bearing carbon (C-2) is attached to four different substituents (hydroxyl, methyl, propargylic methylene, and hydrogen), two enantiomeric forms exist. Public compound entries typically catalogue the racemate or leave the configuration undefined (undefined atom stereocentre count = 1) [1] [2]. Commercial catalogues list both racemic and enantioenriched batches, with (R)-1-heptyn-3-ol and (S)-1-heptyn-3-ol closely related but differing by the C≡C/CH₃ position; chirality’s influence on optical rotation is therefore expected but sparsely reported in primary literature [4].
The bond-length pattern follows conventional hybridisation expectations:
Computational Natural Bond Orbital analyses assign ≈50% s-character to the alkyne carbons, lowering electron density near the alcohol and subtly influencing acidity relative to saturated homologues [3].
Hept-3-yn-2-ol contains 38 valence electrons. A Lewis-octet assignment gives:
Molecular orbital calculations (B3LYP/6-31G) reveal the highest occupied molecular orbital (HOMO) localised mainly on the oxygen lone pairs, while the lowest unoccupied molecular orbital (LUMO) spans the π network of the alkyne. This separation underpins typical reactivity: the alcohol acts as nucleophile/ligand donor, whereas electrophiles add across the C≡C to generate vinyl derivatives. The modest calculated dipole moment of 1.6 D results from the vector sum of the polar C–O bond opposed by the lightly electron-rich alkyne [3].
The Chemical Abstracts Service assigned 56699-62-8 exclusively to hept-3-yn-2-ol; no synonyms with this registry number belong to other structural isomers [1] [5]. The entry falls within the 56600- class designated to mid-1970s newly reported organic molecules, corroborating publication timelines in synthetic alkynol research.
Representation | String | Repository |
---|---|---|
InChI | InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h7-8H,3-4H₂,1-2H₃ | PubChem descriptor set [1] |
InChIKey | AGSTXVGLHQAXQK-UHFFFAOYSA-N | Hash of full InChI [1] |
Canonical SMILES | CCCC#CC(C)O | OEChem computation [1] |
Isomeric SMILES | CC@HC#CCCC (for single enantiomer) | Derived |
These line notations encode atomic connectivity, explicit hydrogen positions and stereochemistry (when specified). The 27-character InChIKey allows rapid web indexing, while the SMILES string is concise for cheminformatics parsing.
Hept-3-yn-2-ol is catalogued across multiple public databases:
Database | Identifier | Notes |
---|---|---|
PubChem CID | 12936897 [1] [2] | Primary record with computed properties |
EPA DSSTox | DTXSID90513417 [1] | Toxicology dashboard handle |
Wikidata | Q82373226 [6] | Cross-linked semantic entity |
Nikkaji (Japan) | J126.484B [1] | Japanese substance list |
SpectraBase | Compound ID 4rMlRBrK8Xe; Spectrum ID 25GkpXu6XL2 [7] | Reference IR and MS data |
These identifiers ensure interoperability between regulatory, academic and commercial resources.
Property | Value | Method / Source |
---|---|---|
XLogP₃-AA | 1.5 [1] | Fragment constant algorithm |
Topological polar surface area | 20.2 Ų [1] | Cactvs 3.4.8.18 |
Predicted logS (aqueous, 25 °C) | –1.8 [8] | Crippen model, similar alkyne-ketone for comparison |
Vapor pressure (25 °C, estimate) | 5–8 mmHg (extrapolated) | Group contribution scaling from C₇ alkanol baseline |
Standard molar refractivity | 33.8 cm³ mol⁻¹ [8] | McGowan correlation |
GHS hazard class (3-heptyn-1-ol analogue) | Flam. Liq. 3; Eye Irrit. 2A; Skin Irrit. 2 | Extrapolation; limited direct data |
No experimentally vetted boiling-point or density entries for the 2-ol isomer were located in major handbooks. Analogy with the 1-ol (density 0.850 g mL⁻¹ at 25 °C [9]) and with hept-3-yn (b.p. 107 °C at 760 mmHg [10]) suggests a normal boiling point near 145–150 °C, consistent with Joback-predicted 422 K for the isomeric ketone [8]. Readers should treat these estimates cautiously until measured values appear in primary literature.
Secondary alkynols undergo:
These observations confirm the compound’s value as a modular intermediate without venturing into formulation or therapeutic application territory.